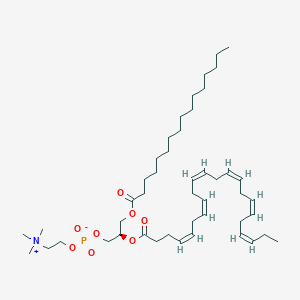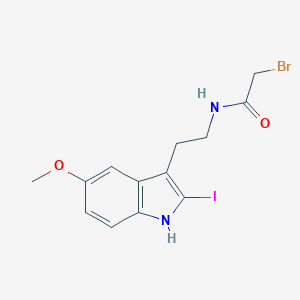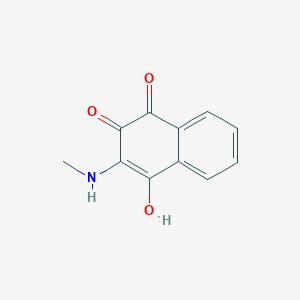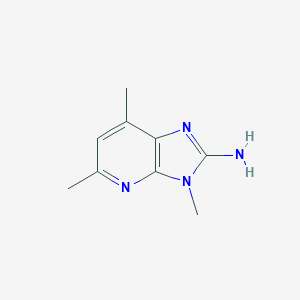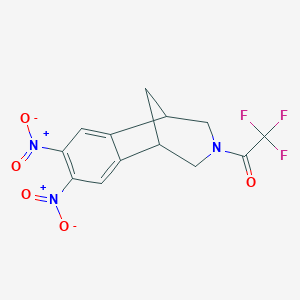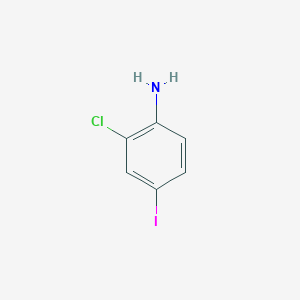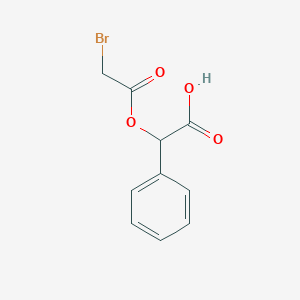
2-(Bromoethanoyloxy)-2-phenylethanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromoethanoyloxy)-2-phenylethanoic acid, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of chemicals that cause pain and inflammation.
Mechanism of Action
The mechanism of action of 2-(Bromoethanoyloxy)-2-phenylethanoic acid involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and cause pain and swelling. By inhibiting COX enzymes, 2-(Bromoethanoyloxy)-2-phenylethanoic acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
2-(Bromoethanoyloxy)-2-phenylethanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Bromoethanoyloxy)-2-phenylethanoic acid in lab experiments is its potent anti-inflammatory and analgesic properties. It is also readily available and relatively inexpensive. However, one limitation is that it can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-(Bromoethanoyloxy)-2-phenylethanoic acid. One area of research is the development of more selective COX inhibitors that have fewer off-target effects. Another area of research is the investigation of the effects of 2-(Bromoethanoyloxy)-2-phenylethanoic acid on different biological systems, such as the immune system and the nervous system. Additionally, the use of 2-(Bromoethanoyloxy)-2-phenylethanoic acid in combination with other drugs or therapies is an area of research that may lead to more effective treatments for pain and inflammation.
Synthesis Methods
The synthesis of 2-(Bromoethanoyloxy)-2-phenylethanoic acid involves the reaction between 2-phenylethanol and bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction yields 2-(Bromoethanoyloxy)-2-phenylethanoic acid as a white crystalline solid.
Scientific Research Applications
2-(Bromoethanoyloxy)-2-phenylethanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various scientific research studies to investigate its effects on different biological systems.
properties
CAS RN |
138914-16-6 |
|---|---|
Product Name |
2-(Bromoethanoyloxy)-2-phenylethanoic acid |
Molecular Formula |
C10H9BrO4 |
Molecular Weight |
273.08 g/mol |
IUPAC Name |
2-(2-bromoacetyl)oxy-2-phenylacetic acid |
InChI |
InChI=1S/C10H9BrO4/c11-6-8(12)15-9(10(13)14)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,13,14) |
InChI Key |
WCHOMUSGCZCIFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC(=O)CBr |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC(=O)CBr |
synonyms |
2-(bromoethanoyloxy)-2-phenylethanoic acid 2-BEPE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






